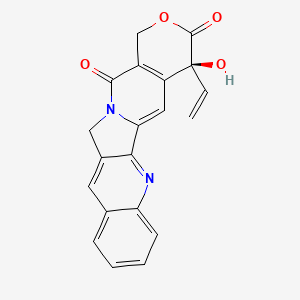

(20S)-18,19-Dehydrocamptothecin

描述

Structure

3D Structure

属性

分子式 |

C20H14N2O4 |

|---|---|

分子量 |

346.3 g/mol |

IUPAC 名称 |

(19S)-19-ethenyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C20H14N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h2-8,25H,1,9-10H2/t20-/m0/s1 |

InChI 键 |

BSKJBXMBXQAZIZ-FQEVSTJZSA-N |

手性 SMILES |

C=C[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |

规范 SMILES |

C=CC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |

产品来源 |

United States |

Foundational & Exploratory

(20S)-18,19-Dehydrocamptothecin: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (20S)-18,19-Dehydrocamptothecin, a naturally occurring alkaloid with significant potential in cancer research. The document details its primary natural source, comprehensive protocols for its isolation and purification, and available data on its biological activity.

Natural Source

The principal natural source of this compound is the plant Nothapodytes foetida (also known by its synonym Nothapodytes nimmoniana), a member of the Icacinaceae family.[1][2] This small tree is native to the Western Ghats of India, as well as other parts of South and Southeast Asia. While the well-known anticancer agent camptothecin (B557342) is the major alkaloid in this plant, a variety of minor camptothecinoids, including this compound, are also present, particularly in the seeds and leaves. A structurally related compound, 9-methoxy-18,19-dehydrocamptothecin, has been isolated from the immature seeds of Taiwanese Nothapodytes foetida.

Isolation and Purification Methodology

The isolation of this compound from Nothapodytes foetida involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methods for the isolation of minor camptothecinoids from this plant.

General Experimental Workflow

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

2.2.1. Plant Material and Extraction

-

Plant Material Preparation: Shade-dried and powdered immature seeds of Nothapodytes foetida are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.2.2. Liquid-Liquid Partitioning

-

The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

-

A typical partitioning scheme would involve an initial wash with a non-polar solvent like n-hexane to remove fats and waxes, followed by extraction of the aqueous layer with a solvent of intermediate polarity, such as chloroform, to isolate the alkaloids.

-

The chloroform fraction, which contains the camptothecinoids, is collected, dried over anhydrous sodium sulfate, and concentrated in vacuo.

2.2.3. Chromatographic Purification

-

Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with minor camptothecinoids are further purified by preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

2.2.4. Structure Elucidation

The structure of the isolated compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure. The spectroscopic data for the closely related 9-methoxy-18,19-dehydrocamptothecin can be used as a reference for signal assignment.

Quantitative Data

Quantitative data for the natural abundance of this compound is scarce due to its status as a minor alkaloid. However, studies on the cytotoxicity of the structurally similar 9-methoxy-18,19-dehydrocamptothecin provide valuable insights into its potential biological activity.

| Cell Line | IC₅₀ (µM) for 9-methoxy-18,19-dehydrocamptothecin |

| HepG2 | 0.35 |

| Hep3B | 0.24 |

| MDA-MB-231 | 6.57 |

| MCF-7 | 2.41 |

| A549 | 0.38 |

| Ca9-22 | 0.42 |

Data sourced from a study on camptothecinoids from Taiwanese Nothapodytes foetida.

Postulated Signaling Pathway

While the specific signaling pathway of this compound has not been explicitly elucidated, its structural similarity to camptothecin strongly suggests that it functions as a topoisomerase I inhibitor. Camptothecins bind to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: Postulated mechanism of action via topoisomerase I inhibition.

This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory-scale isolation of this compound. Further research is warranted to fully characterize its pharmacological profile and potential as a therapeutic agent.

References

An In-depth Technical Guide to the Mechanism of Action of (20S)-18,19-Dehydrocamptothecin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(20S)-18,19-Dehydrocamptothecin is a naturally occurring quinoline (B57606) alkaloid and a derivative of camptothecin (B557342), isolated from plants of the Nothapodytes foetida species. As a member of the camptothecin family, its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA damage, cell cycle arrest, and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its cytotoxic effects, the signaling pathways it modulates, and detailed protocols for key experimental assays.

Core Mechanism of Action: Topoisomerase I Inhibition

The fundamental mechanism of action of this compound, like other camptothecins, revolves around its interaction with the nuclear enzyme DNA topoisomerase I (Top1). Top1 plays a crucial role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.

This compound exerts its cytotoxic effects by binding to the Top1-DNA covalent complex. This binding event stabilizes the complex, preventing the religation of the single-strand break. The persistence of these cleavage complexes leads to the accumulation of DNA single-strand breaks. When a DNA replication fork collides with this stabilized complex, the single-strand break is converted into a lethal double-strand break, triggering a cascade of cellular responses that culminate in cell death.

Quantitative Data: Cytotoxic Activity

Quantitative analysis of the cytotoxic effects of a closely related compound, 9-methoxy-18,19-dehydrocamptothecin, has been performed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Human Liver Cancer | 3.43[1] |

| Hep3B | Human Liver Cancer | 4.12[1] |

| MDA-MB-231 | Human Breast Carcinoma | 6.57[1] |

| MCF-7 | Human Breast Carcinoma | 5.85[1] |

| A549 | Human Lung Carcinoma | 4.96[1] |

| Ca9-22 | Human Oral Squamous Carcinoma | 0.24[1] |

Table 1: In vitro cytotoxicity of 9-methoxy-18,19-dehydrocamptothecin against various human cancer cell lines.[1]

Signaling Pathways

The cellular response to this compound-induced DNA damage involves the activation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

The formation of double-strand breaks triggers the DNA damage response (DDR) pathway. Sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1), recognize the DNA damage and activate transducer kinases, principally ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of Chk1 and Chk2 leads to the phosphorylation and inhibition of Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, leading to arrest, most prominently in the S and G2/M phases. This cell cycle arrest provides the cell with time to repair the DNA damage.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage can lead to the activation of the pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7.

-

Extrinsic Pathway: Camptothecins have also been shown to upregulate the expression of death receptors, such as Fas, on the cell surface. Binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of the initiator caspase-8. Caspase-8 can then directly activate the executioner caspases.

The executioner caspases are responsible for cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

10x Topoisomerase I assay buffer

-

This compound

-

Camptothecin (positive control)

-

Stop buffer (containing SDS and a loading dye)

-

Ethidium (B1194527) bromide

-

Gel electrophoresis system and imaging equipment

Protocol:

-

Set up reaction mixtures containing supercoiled plasmid DNA, 10x assay buffer, and purified human topoisomerase I.

-

Add varying concentrations of this compound or camptothecin to the reaction mixtures.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding the stop buffer.

-

Resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-only control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1x binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound for various time points.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent cytotoxic agent that functions through the established mechanism of topoisomerase I inhibition, a hallmark of the camptothecin family of compounds. Its ability to induce DNA damage, trigger cell cycle arrest, and promote apoptosis in various cancer cell lines underscores its potential as an anticancer agent. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and other similar natural product derivatives in the context of drug discovery and development. Further research is warranted to fully elucidate the specific downstream signaling events and to evaluate the in vivo efficacy and safety profile of this compound.

References

(20S)-18,19-Dehydrocamptothecin: An In-Depth Technical Guide on a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (20S)-18,19-Dehydrocamptothecin, a naturally occurring analog of camptothecin (B557342), as a potent inhibitor of human DNA topoisomerase I. While specific quantitative data for this particular derivative is limited in publicly available literature, this document extrapolates from the well-established mechanism and biological activities of closely related camptothecin compounds to provide a robust framework for its study and potential development as an anticancer agent. This guide covers the mechanism of action, presents comparative quantitative data from key camptothecin analogs, details essential experimental protocols for its evaluation, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction: The Critical Role of Topoisomerase I in Cancer Therapy

DNA topoisomerase I (Top1) is a vital nuclear enzyme that resolves topological stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then religating the strand.[1] This process is fundamental for critical cellular functions such as DNA replication, transcription, and recombination.[2] Due to their high proliferative rate, cancer cells are particularly reliant on topoisomerase I to manage the increased topological demands of their DNA.[2] This dependency makes Top1 an attractive and validated target for the development of anticancer therapeutics.[3]

Camptothecin, a pentacyclic quinoline (B57606) alkaloid first isolated from Camptotheca acuminata, was the first identified inhibitor of topoisomerase I.[3] Its derivatives, such as topotecan (B1662842) and irinotecan, are established clinical agents used in the treatment of various cancers.[1] this compound is a natural analog of camptothecin isolated from Nothapodytes foetida.[4] While less studied, its structural similarity to camptothecin suggests it likely shares the same mechanism of action and holds potential as a cytotoxic agent against cancer cells.

Mechanism of Action: A Topoisomerase I Poison

Camptothecin and its derivatives are not classical enzyme inhibitors that block the active site. Instead, they act as "topoisomerase poisons."[2] Their mechanism involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[5]

The key steps are as follows:

-

Binding: Topoisomerase I binds to the DNA and induces a single-strand break.

-

Inhibitor Intercalation: this compound is hypothesized to intercalate into the DNA at the site of the break.

-

Complex Stabilization: The inhibitor stabilizes the Top1-DNA covalent complex, preventing the religation of the DNA strand.

-

DNA Damage: The collision of the DNA replication fork with this stabilized ternary complex leads to the conversion of the single-strand break into a lethal double-strand break.

-

Cellular Response: This irreversible DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately induces apoptosis (programmed cell death).[5]

Caption: Mechanism of this compound as a Topoisomerase I Poison.

Quantitative Data: A Comparative Analysis

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the topoisomerase I inhibitory activity and cytotoxicity of the parent compound, camptothecin, and some of its well-characterized derivatives. This information provides a valuable benchmark for the anticipated potency of this compound.

Table 1: Topoisomerase I Inhibitory Activity of Camptothecin Derivatives

| Compound | IC50 (Topoisomerase I Inhibition) | Assay Type | Source |

| Camptothecin | 0.68 µM | Cell-free assay | [6] |

| 10-Hydroxycamptothecin | 106 nM | DNA topoisomerase I inhibition assay | [7] |

| Topotecan | Not explicitly stated for enzyme | Cytotoxicity data implies potent inhibition | [6] |

| Irinotecan (SN-38, active metabolite) | 8.8 nM (as SN-38) | Cytotoxicity Assay (HT-29 cells) | [6] |

Table 2: Cytotoxicity of Camptothecin Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Assay Type | Source |

| Camptothecin | HT-29 | Colon Cancer | Not specified, but potent | Clonogenic Assay | |

| 9-Methoxycamptothecin | Murine Sarcoma S180 | Sarcoma | 0.385 ± 0.08 µM | MTT Assay | [6] |

| Topotecan | HT-29 | Colon Cancer | 33 nM | Cytotoxicity Assay | [6] |

| 9-Aminocamptothecin | HT-29 | Colon Cancer | 19 nM | Cytotoxicity Assay | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent Top1 from relaxing supercoiled plasmid DNA.

-

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound (dissolved in DMSO)

-

6x DNA loading dye

-

1% Agarose (B213101) gel in TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

-

Protocol:

-

Prepare reaction mixtures containing 1x Topoisomerase I Reaction Buffer and 0.5 µg of supercoiled plasmid DNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a DMSO vehicle control.

-

Initiate the reaction by adding 1-2 units of human Topoisomerase I.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the 6x DNA loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Inhibition is observed as the retention of the faster-migrating supercoiled DNA form.

-

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

DNA Cleavage Assay

This assay is used to determine if the inhibitor stabilizes the Top1-DNA cleavable complex.

-

Materials:

-

Human Topoisomerase I

-

DNA substrate (e.g., a 3'-radiolabeled oligonucleotide)

-

Reaction buffer

-

This compound

-

Denaturing polyacrylamide gel

-

-

Protocol:

-

Incubate the radiolabeled DNA substrate with Top1 in the presence of varying concentrations of this compound.

-

The reaction is terminated, and the protein is denatured.

-

The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA.

-

An increase in the amount of cleaved DNA fragments in the presence of the inhibitor indicates the stabilization of the cleavable complex.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the ability of a compound to inhibit cell proliferation.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

-

Caption: Workflow for the MTT Cytotoxicity Assay.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, several methods can be employed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Colorimetric or fluorometric assays can measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

-

DAPI Staining: A fluorescent stain that binds to DNA. Nuclear fragmentation and chromatin condensation, hallmarks of apoptosis, can be visualized by fluorescence microscopy.

Signaling Pathways in Camptothecin-Induced Apoptosis

The induction of DNA double-strand breaks by camptothecin derivatives activates complex cellular signaling pathways, culminating in apoptosis. The primary pathway involves the activation of the DNA damage response (DDR), which in turn can trigger both intrinsic and extrinsic apoptotic pathways.

Caption: Simplified Apoptosis Signaling Pathway Induced by Camptothecin Derivatives.

Conclusion and Future Directions

This compound, as a naturally occurring analog of camptothecin, represents a promising candidate for further investigation as a topoisomerase I inhibitor for cancer therapy. While this guide provides a foundational understanding based on the well-established properties of the camptothecin class of compounds, dedicated research is imperative. Future studies should focus on the purification and comprehensive biological evaluation of this compound to determine its specific IC50 values for topoisomerase I inhibition and its cytotoxic profile against a broad panel of cancer cell lines. Further research into its pharmacokinetics, in vivo efficacy, and potential for chemical modification could unlock its full therapeutic potential. This technical guide serves as a valuable resource for researchers embarking on the exploration of this and other novel topoisomerase I inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. US6893668B2 - Process for isolation of anticancer agent camptothecin from Nothapodytes foetida - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. 10-Hydroxycamptothecin, DNA topoisomerase I inhibitor (CAS 64439-81-2) | Abcam [abcam.com]

- 7. Differential cytotoxicity of 19 anticancer agents in wild type and etoposide resistant small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocamptothecin Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocamptothecin, a naturally occurring analog of the potent anticancer agent camptothecin (B557342), has emerged as a promising scaffold for the development of novel chemotherapeutics. This technical guide provides an in-depth analysis of the biological activity of dehydrocamptothecin derivatives, focusing on their mechanism of action as topoisomerase I inhibitors and their cytotoxic effects against various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and drug development in this area.

Introduction

Camptothecin and its derivatives have long been a cornerstone in cancer chemotherapy, primarily through their inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2][3] (20S)-18,19-Dehydrocamptothecin is a natural product isolated from Nothapodytes foetida.[4][5] While sharing the fundamental pentacyclic structure of camptothecin, the introduction of a double bond in the E-ring of dehydrocamptothecin derivatives offers a unique chemical scaffold that can be exploited to modulate biological activity, solubility, and toxicity profiles. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these promising anticancer agents.

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of dehydrocamptothecin derivatives, like their camptothecin counterparts, is the inhibition of human DNA topoisomerase I (Top1).[1][6] These compounds intercalate into the DNA-Top1 cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[6] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1]

The potency of Top1 inhibition is a critical determinant of the cytotoxic activity of these derivatives. Structure-activity relationship (SAR) studies on camptothecin analogs have shown that modifications at various positions of the pentacyclic ring can significantly influence their interaction with the Top1-DNA complex and, consequently, their anticancer efficacy.[2]

Quantitative Biological Activity Data

The cytotoxic and Topoisomerase I inhibitory activities of various camptothecin derivatives have been evaluated against a range of human cancer cell lines. While specific quantitative data for a broad series of dehydrocamptothecin derivatives is still emerging in the public domain, the following tables present representative data for well-characterized camptothecin analogs to provide a comparative context for future studies on dehydrocamptothecin derivatives.

Table 1: Cytotoxicity of Camptothecin Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Topotecan | KBvin (multidrug-resistant) | 0.40 | [7] |

| Compound 9e | KBvin (multidrug-resistant) | 0.057 | [7] |

| Compound 9j | KBvin (multidrug-resistant) | 0.072 | [7] |

| Compound 17 | HL-60 | 0.13 | [8] |

| Compound 17 | SMMC-7721 | 3.31 | [8] |

| Compound 18 | HL-60 | 0.23 | [8] |

| Compound 18 | SMMC-7721 | 1.48 | [8] |

| SN-38 | HT-29 | 0.0088 | [1] |

| Camptothecin (CPT) | HT-29 | 0.010 | [1] |

| 9-Aminocamptothecin (9-AC) | HT-29 | 0.019 | [1] |

| Topotecan | HT-29 | 0.033 | [1] |

Table 2: Topoisomerase I Inhibition by Camptothecin Derivatives

| Compound | System | Potency Metric (C1000, µM) | Reference |

| SN-38 | Whole HT-29 Cells | 0.037 | [1] |

| Camptothecin (CPT) | Whole HT-29 Cells | 0.051 | [1] |

| 9-Aminocamptothecin (9-AC) | Whole HT-29 Cells | 0.085 | [1] |

| Topotecan | Whole HT-29 Cells | 0.28 | [1] |

| SN-38 | Isolated Nuclei | 0.0025 | [1] |

| Camptothecin (CPT) | Isolated Nuclei | 0.012 | [1] |

| 9-Aminocamptothecin (9-AC) | Isolated Nuclei | 0.021 | [1] |

| Topotecan | Isolated Nuclei | 0.44 | [1] |

Experimental Protocols

Synthesis of Dehydrocamptothecin Derivatives

The synthesis of dehydrocamptothecin derivatives often involves multi-step chemical reactions starting from commercially available precursors or natural camptothecin. A general synthetic workflow is outlined below. For specific reaction conditions and purification methods, it is imperative to consult the detailed procedures in the primary literature.

General workflow for the synthesis of dehydrocamptothecin derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dehydrocamptothecin derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570-590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and various concentrations of the dehydrocamptothecin derivative in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

-

Analysis: Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Apoptosis Detection by Western Blotting

Western blotting can be used to detect the activation of key proteins involved in the apoptotic cascade, such as caspases.

Protocol:

-

Cell Lysis: Treat cancer cells with the dehydrocamptothecin derivative for a specific time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, cleaved PARP).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of cleaved forms of caspases or PARP indicates apoptosis induction.

Signaling Pathways in Dehydrocamptothecin-Induced Apoptosis

Dehydrocamptothecin derivatives induce apoptosis through the activation of intricate signaling pathways. The stabilization of the Top1-DNA cleavage complex is the initial trigger that leads to DNA damage. This damage activates a cascade of events, primarily involving the intrinsic and extrinsic apoptotic pathways.

Signaling pathways of dehydrocamptothecin-induced apoptosis.

The DNA damage triggers the activation of tumor suppressor proteins like p53, which in turn upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which ultimately activates the executioner caspase-3.[10] Concurrently, DNA damage can also sensitize cells to extrinsic apoptotic signals mediated by death receptors, leading to the activation of caspase-8, which can also cleave and activate caspase-3.[10]

Conclusion and Future Directions

Dehydrocamptothecin derivatives represent a promising class of anticancer agents with a well-defined mechanism of action targeting Topoisomerase I. The available data on related camptothecin analogs highlight the potential for significant cytotoxic activity against a broad range of cancer cell lines. Further research focused on the synthesis and comprehensive biological evaluation of a diverse library of dehydrocamptothecin derivatives is warranted. Future studies should aim to establish clear structure-activity relationships, optimize pharmacokinetic properties, and elucidate the specific signaling pathways modulated by these compounds. Such efforts will be crucial in identifying lead candidates with improved efficacy and reduced toxicity for potential clinical development.

References

- 1. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel camptothecin derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel spin-labeled camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of biotinylated camptothecin derivatives as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Camptothecin Derivative 9c with Enhanced Antitumor Activity via NSA2-EGFR-P53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Spectroscopic Data of (20S)-18,19-Dehydrocamptothecin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (20S)-18,19-Dehydrocamptothecin, a naturally occurring derivative of camptothecin (B557342). The information is tailored for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Introduction

This compound is a pentacyclic quinoline (B57606) alkaloid and a member of the camptothecin family of compounds. These compounds are of significant interest due to their potent anticancer activity, which stems from their inhibition of DNA topoisomerase I. This compound was first isolated from the wood of the plant Nothapodytes foetida.[1][2] Its structure is distinguished from the parent compound, camptothecin, by the presence of a double bond between carbons 18 and 19.

Spectroscopic Data

The structural elucidation of this compound was originally reported by Ritsuo Aiyama and colleagues in 1988. While the full experimental details from the original publication, "A camptothecin derivative from nothapodytes foetida," published in Phytochemistry, are not widely available, this guide compiles the key spectroscopic data that were used to determine its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in the searched resources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched resources |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Interpretation |

| Data not available in the searched resources |

Experimental Protocols

Detailed experimental protocols for the acquisition of the NMR and MS data for this compound are described in the original 1988 publication by Aiyama et al. Due to the limited accessibility of this specific article, a generalized protocol for the characterization of natural products is provided below.

General Protocol for Natural Product Isolation and Characterization

-

Extraction: The plant material (Nothapodytes foetida wood) is typically dried, ground, and extracted with a suitable organic solvent (e.g., methanol, ethanol, or chloroform).

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate compounds based on polarity.

-

Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR techniques (e.g., COSY, HSQC, HMBC) are often employed to establish connectivity.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Fragmentation patterns observed in the MS/MS spectrum provide further structural information.

-

Other Spectroscopic Techniques: Infrared (IR) spectroscopy can be used to identify functional groups, and UV-Vis spectroscopy can provide information about the chromophore system.

-

Visualizations

Experimental Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Caption: Workflow for Natural Product Isolation.

Signaling Pathway: Mechanism of Action of Camptothecins

Camptothecins exert their cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I. The following diagram illustrates this mechanism.

Caption: Camptothecin's Mechanism of Action.

References

In Silico Modeling of (20S)-18,19-Dehydrocamptothecin Binding to Topoisomerase I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the camptothecin (B557342) derivative, (20S)-18,19-Dehydrocamptothecin, and its molecular target, human topoisomerase I (Top1) in complex with DNA. While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, this guide will utilize data from closely related and well-studied camptothecin analogues, such as topotecan, to illustrate the principles and workflows of in silico analysis. This approach provides a robust framework for understanding the binding mechanism and for the rational design of novel Top1 inhibitors.

Introduction to Topoisomerase I and Camptothecin Derivatives

Human topoisomerase I is a vital enzyme responsible for relaxing supercoiled DNA during replication and transcription.[1][2] It achieves this by introducing a transient single-strand break in the DNA, allowing the DNA to rotate and unwind, and then religating the strand.[2] Camptothecin and its derivatives are a class of potent anticancer agents that specifically target this catalytic cycle.[1] They bind to the covalent Top1-DNA complex, stabilizing it and preventing the religation of the DNA strand.[1] This stabilized "cleavable complex" leads to DNA damage and ultimately triggers apoptosis in cancer cells.[1]

This compound is a naturally occurring analogue of camptothecin. Understanding its precise binding mode and affinity through in silico modeling is crucial for the development of more effective and selective anticancer therapies.

In Silico Modeling Workflow

The computational investigation of the this compound-Top1-DNA ternary complex typically follows a multi-step workflow, beginning with the preparation of the molecular structures and progressing through molecular docking, molecular dynamics simulations, and binding free energy calculations.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol:

-

Receptor and Ligand Preparation:

-

The crystal structure of the human Top1-DNA covalent complex is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1T8I.[1]

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Hydrogen atoms are added to the protein and DNA structures, and their protonation states at physiological pH are assigned.

-

The 3D structure of this compound is generated and optimized using a suitable chemistry software (e.g., Avogadro, ChemDraw). Gasteiger charges are typically added to the ligand atoms.

-

-

Grid Generation:

-

A grid box is defined around the active site of Top1, encompassing the known binding site of camptothecin. The grid box should be large enough to allow for translational and rotational sampling of the ligand.

-

-

Docking Simulation:

-

A docking program, such as AutoDock Vina, is used to perform the docking calculations. The program systematically samples different conformations and orientations of the ligand within the grid box.

-

The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space.

-

-

Analysis of Results:

-

The docking results are clustered and ranked based on their predicted binding energies (docking scores).

-

The lowest energy binding pose is visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the temporal evolution of intermolecular interactions.

Protocol:

-

System Setup:

-

The best-ranked docked pose of the this compound-Top1-DNA complex is used as the starting structure for the MD simulation.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is typically performed using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant.

-

The pressure of the system is then equilibrated to 1 atm under the NPT (isothermal-isobaric) ensemble, where the number of particles, pressure, and temperature are constant.

-

-

Production Run:

-

A production MD simulation is run for a significant period (e.g., 100 ns or longer) under the NPT ensemble. The coordinates of the system are saved at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time.

-

The flexibility of individual residues is analyzed by calculating the root-mean-square fluctuation (RMSF).

-

The formation and persistence of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation.

-

Binding Free Energy Calculation

The binding free energy provides a more accurate estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.

Protocol:

-

Snapshot Extraction:

-

A set of snapshots (e.g., 100-1000) is extracted from the stable part of the MD trajectory.

-

-

Free Energy Calculation:

-

For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where G is the free energy of each species, calculated as: G = E_MM + G_solv - TΔS

-

E_MM includes the internal, van der Waals, and electrostatic energies.

-

G_solv is the solvation free energy, which has polar and nonpolar components. The polar component is calculated using the Poisson-Boltzmann or Generalized Born model, and the nonpolar component is estimated from the solvent-accessible surface area (SASA).

-

TΔS is the conformational entropy change upon binding, which is computationally expensive and often omitted in relative binding free energy calculations.

-

-

-

Averaging:

-

The binding free energies from all snapshots are averaged to obtain the final estimate.

-

Data Presentation

Table 1: Molecular Docking Results of Topotecan with Top1-DNA Complex

| Parameter | Value |

| Binding Energy (kcal/mol) | -9.5 to -11.0 |

| Key Interacting Residues | Arg364, Lys532, Asp533, Asn722 |

| Interactions | Hydrogen bonds, π-π stacking |

Table 2: Molecular Dynamics Simulation Analysis of Topotecan-Top1-DNA Complex (100 ns)

| Parameter | Average Value |

| Protein Backbone RMSD (Å) | 1.5 - 2.5 |

| Ligand RMSD (Å) | 0.5 - 1.5 |

| Number of Hydrogen Bonds | 2 - 4 |

Table 3: Binding Free Energy Calculation of Topotecan-Top1-DNA Complex (MM/PBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -40 to -50 |

| Electrostatic Energy | -15 to -25 |

| Polar Solvation Energy | +30 to +40 |

| Nonpolar Solvation Energy | -5 to -10 |

| Total Binding Free Energy | -30 to -45 |

Signaling Pathway and Mechanism of Action

The binding of this compound to the Top1-DNA complex initiates a cascade of cellular events leading to apoptosis.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the binding of this compound to topoisomerase I. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the binding mode, stability, and affinity of this and other camptothecin derivatives. This knowledge is invaluable for the structure-based design of novel and more potent anticancer drugs with improved pharmacological profiles. While this guide has used representative data due to the limited availability of specific quantitative information for the title compound, the methodologies described are directly applicable and provide a robust framework for future computational studies.

References

Methodological & Application

Synthesis of (20S)-18,19-Dehydrocamptothecin for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄N₂O₄ | [1] |

| Molecular Weight | 346.34 g/mol | [1] |

| CAS Number | 119403-33-7 | |

| Natural Source | Nothapodytes foetida | [1] |

| Stereochemistry | (20S) |

Isolation from Natural Sources

(20S)-18,19-Dehydrocamptothecin is an alkaloid found in the immature seeds of Nothapodytes foetida.[2] The isolation process typically involves extraction from plant material followed by chromatographic purification. Researchers aiming to work with this compound often rely on isolation from this natural source or purchase from specialized chemical suppliers.

A general workflow for the isolation of camptothecin (B557342) analogs from Nothapodytes foetida is depicted below.

References

Application Note and Protocol for the Isolation of (20S)-18,19-Dehydrocamptothecin from Nothapodytes foetida

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of (20S)-18,19-Dehydrocamptothecin, a natural analogue of the potent anti-cancer agent camptothecin (B557342), from the plant material of Nothapodytes foetida (also known as Nothapodytes nimmoniana). This protocol is designed to be a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as homocamptothecin, is a naturally occurring alkaloid found in the plant Nothapodytes foetida. Like other camptothecin derivatives, it exhibits significant cytotoxic activity and is of considerable interest for its potential as an anti-cancer agent. This protocol outlines a systematic approach for the extraction, purification, and characterization of this compound from its natural source. The highest concentrations of camptothecin and its analogues are typically found in the seeds, stem, and roots of the plant.[1][2] This procedure focuses on the isolation from the immature seeds, which have been reported to contain dehydrocamptothecin derivatives.

Data Presentation

The following tables summarize the key quantitative data associated with the extraction and purification process. Note that specific yields for this compound are not widely reported and can vary based on plant material and extraction efficiency. The data presented for camptothecin (CPT) and 9-methoxycamptothecin (B1664710) (9-MCPT) from Nothapodytes nimmoniana are provided for reference.

Table 1: Extraction Yields of Camptothecin Analogues from Nothapodytes nimmoniana using Various Methods

| Extraction Method | Solvent | Compound | Yield (% w/w) | Reference |

| Soxhlet Extraction | Chloroform | Camptothecin | 0.98 | [1] |

| Soxhlet Extraction | Methanol (B129727) | Camptothecin | 1.12 | [1] |

| Microwave-Assisted Extraction (MAE) | Methanol (90%) | Camptothecin | 2.67 | [1] |

| Accelerated Solvent Extraction (ASE) | Methanol | Camptothecin | 0.1875 g/100g dw | [1] |

| Hot Extraction | Various Organic Solvents | Camptothecin | up to 0.15 |

Table 2: Analytical Data for this compound

| Analytical Technique | Data |

| Molecular Formula | C₂₀H₁₆N₂O₄ |

| Molecular Weight | 348.36 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data not explicitly found in search results. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not explicitly found in search results. |

| Mass Spectrometry (MS) | Data not explicitly found in search results. |

| UV λmax (MeOH) nm | Data not explicitly found in search results. |

Experimental Protocols

This section provides a detailed step-by-step methodology for the isolation and purification of this compound.

Plant Material Collection and Preparation

1.1. Collection: Collect fresh, immature seeds of Nothapodytes foetida. The concentration of camptothecin analogues can vary with the season and geographical location.[1] 1.2. Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved. 1.3. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

A hot extraction method is recommended for efficient extraction of camptothecin and its analogues.[1]

2.1. Defatting: 2.1.1. Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus. 2.1.2. Defat the material by extracting with a non-polar solvent such as petroleum ether or hexane (B92381) for 6-8 hours. This step removes lipids and other non-polar compounds that may interfere with subsequent purification steps. 2.1.3. Discard the solvent and air-dry the defatted plant material.

2.2. Alkaloid Extraction: 2.2.1. Extract the defatted plant material with methanol or a mixture of chloroform:methanol (4:1) using the Soxhlet apparatus for 12-24 hours.[3] 2.2.2. Alternatively, use Microwave-Assisted Extraction (MAE) for a more rapid extraction. Irradiate the plant material suspended in methanol in a microwave extractor for 3-5 minutes.[1] 2.2.3. Collect the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

3.1. Column Chromatography (Initial Fractionation): 3.1.1. Stationary Phase: Silica (B1680970) gel (60-120 mesh). 3.1.2. Column Preparation: Prepare a silica gel column in a suitable glass column. 3.1.3. Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column. 3.1.4. Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane -> n-hexane:ethyl acetate (B1210297) -> ethyl acetate -> ethyl acetate:methanol. 3.1.5. Fraction Collection: Collect fractions of 25-50 mL and monitor the separation using Thin Layer Chromatography (TLC). 3.1.6. TLC Analysis: Use pre-coated silica gel 60 F₂₅₄ plates and a mobile phase of chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm). 3.1.7. Pooling: Combine the fractions containing the target compound based on the TLC profiles.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

This step is crucial for obtaining high-purity this compound. The following conditions are adapted from analytical methods for camptothecinoids.

3.2.1. Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm). 3.2.2. Mobile Phase: A gradient of acetonitrile (B52724) and water.

- Solvent A: Water

- Solvent B: Acetonitrile 3.2.3. Gradient Elution:

- 0-10 min: 20% B

- 10-40 min: 20-60% B

- 40-50 min: 60-80% B

- 50-60 min: 80% B 3.2.4. Flow Rate: 10-20 mL/min. 3.2.5. Detection: UV detector at 254 nm and 365 nm. 3.2.6. Injection Volume: Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., DMSO or methanol) and inject a large volume (e.g., 1-5 mL). 3.2.7. Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which is expected to be different from that of camptothecin and 9-methoxycamptothecin. 3.2.8. Purity Check: Analyze the purity of the collected fraction using analytical HPLC. 3.2.9. Solvent Removal: Evaporate the solvent from the pure fraction under reduced pressure to obtain the isolated compound.

Characterization of this compound

Confirm the identity and structure of the isolated compound using spectroscopic methods.

4.1. Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern. 4.2. Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to elucidate the chemical structure. 4.3. Ultraviolet-Visible (UV-Vis) Spectroscopy: Determine the absorption maxima.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of (20S)-18,19-Dehydrocamptothecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20S)-18,19-Dehydrocamptothecin is a natural product isolated from Nothapodytes foetida and a derivative of camptothecin.[1] Camptothecins are a class of anticancer agents that exert their cytotoxic effects by inhibiting DNA topoisomerase I. This inhibition leads to DNA damage and ultimately induces programmed cell death (apoptosis) in rapidly dividing cancer cells.[2] These application notes provide a comprehensive guide to performing a cytotoxicity assay for this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity and viability.

Mechanism of Action: Topoisomerase I Inhibition

Camptothecin and its analogs, including this compound, target the nuclear enzyme topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. The drug stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks. When the replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, triggering a cascade of cellular responses that culminate in apoptotic cell death.

Caption: Camptothecin-induced DNA damage response pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a reliable and widely used method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

This compound

-

Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. A starting range of 0.01 µM to 100 µM is recommended for initial experiments.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for an additional 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or using a plate shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

-

Data Presentation

The cytotoxic effects of this compound should be quantified by determining the IC50 values across various cancer cell lines and incubation times. The results should be summarized in a table for clear comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | User-determined value |

| e.g., HeLa | Cervical Adenocarcinoma | 48 | User-determined value |

| e.g., A549 | Lung Carcinoma | 48 | User-determined value |

| e.g., HT-29 | Colon Adenocarcinoma | 72 | User-determined value |

Note: The IC50 values presented in this table are placeholders and should be replaced with experimentally determined data.

Conclusion

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the cytotoxic potential of this compound. It is important to note that the optimal experimental conditions, such as cell seeding density and compound concentration range, may need to be optimized for different cell lines.

References

Determining the IC50 Value of (20S)-18,19-Dehydrocamptothecin in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20S)-18,19-Dehydrocamptothecin is a natural product and a derivative of camptothecin (B557342), isolated from the plant Nothapodytes foetida.[1][2] Like other camptothecin analogues, it is a cytotoxic agent with potential applications in oncology.[3][4] The primary mechanism of action for camptothecins is the inhibition of DNA topoisomerase I.[5] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to single-strand DNA breaks, which can subsequently cause double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[5]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell growth. This document provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability, based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The intensity of the resulting purple color is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic activity of this compound has been evaluated in cancer cell lines. The following table summarizes the reported IC50 value. For comparison, the IC50 value of the parent compound, camptothecin, in the same cell line is also provided.

| Compound | Cell Line | IC50 (µM) |

| This compound | Not Specified | 0.34 |

| Camptothecin (for comparison) | Not Specified | 0.026 |

Data sourced from a study on natural camptothecins. The specific cancer cell line was not mentioned in the available text.

Experimental Protocols

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Materials

-

This compound

-

Chosen cancer cell line(s) (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals

-

96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure

Day 1: Cell Seeding

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.

-

Determine the cell density and viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in approximately 5,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

Day 2: Drug Treatment

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A suggested starting range could be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. It is recommended to perform each treatment in triplicate.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

Day 4/5: MTT Assay and Data Analysis

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percent viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Visualizations

Caption: Workflow for determining the IC50 value using the MTT assay.

Caption: Simplified signaling pathway of camptothecin derivatives.

References

Application Notes and Protocols for Evaluating (20S)-18,19-Dehydrocamptothecin Efficacy Using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(20S)-18,19-Dehydrocamptothecin is a derivative of camptothecin (B557342), a natural pentacyclic quinoline (B57606) alkaloid with potent anticancer properties. Like other camptothecin analogues, its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1). TOP1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound intercalates into the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) in rapidly proliferating cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of the cytotoxic effects of a compound. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the efficacy of this compound against various cancer cell lines.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following table serves as a template for presenting experimentally determined IC50 values for this compound in various cancer cell lines after a 48 or 72-hour incubation period. Researchers should populate this table with their own experimental data.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | User-determined |

| HeLa | Cervical Cancer | 48 | User-determined |

| A549 | Lung Cancer | 72 | User-determined |

| HCT116 | Colon Cancer | 72 | User-determined |

| PC-3 | Prostate Cancer | 72 | User-determined |

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, HCT116, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Preparation of this compound Stock Solution

-

Dissolving the Compound : this compound is sparingly soluble in water. Therefore, a stock solution should be prepared in a suitable organic solvent, such as DMSO.

-

Stock Solution Concentration : Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.46 mg of the compound (Molecular Weight: 346.34 g/mol ) in 1 mL of DMSO.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

MTT Assay Protocol

-

Cell Seeding : a. Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium. b. Determine the cell concentration using a hemocytometer or an automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. d. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

Compound Treatment : a. Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-